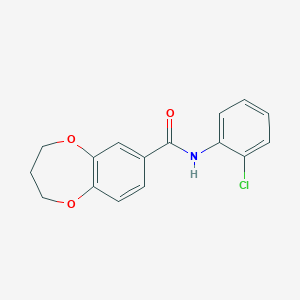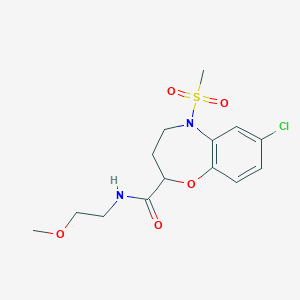![molecular formula C22H28N2O3S B14969463 1-(benzylsulfonyl)-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B14969463.png)
1-(benzylsulfonyl)-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-PHENYLMETHANESULFONYL-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a molecular formula of C21H27NO3S This compound is known for its unique structural features, which include a piperidine ring, a phenylmethanesulfonyl group, and an isopropyl-substituted phenyl group
Méthodes De Préparation
The synthesis of 1-PHENYLMETHANESULFONYL-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the phenylmethanesulfonyl and isopropyl-substituted phenyl groups. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylmethanesulfonyl Group: This step often involves the use of phenylmethanesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Isopropyl-Substituted Phenyl Group: This can be accomplished through a Friedel-Crafts alkylation reaction using isopropyl chloride and an appropriate catalyst.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure the desired product is obtained with high purity.
Analyse Des Réactions Chimiques
1-PHENYLMETHANESULFONYL-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-PHENYLMETHANESULFONYL-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-PHENYLMETHANESULFONYL-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparaison Avec Des Composés Similaires
1-PHENYLMETHANESULFONYL-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE can be compared with similar compounds such as:
1-Phenylmethanesulfonyl-N-[4-(propan-2-yloxy)phenyl]piperidine-3-carboxamide: This compound has a similar structure but with a different substitution pattern on the phenyl group.
1-Phenyl-N-[2-(propan-2-yl)phenyl]methanesulfonamide: This compound lacks the piperidine ring but retains the phenylmethanesulfonyl and isopropyl-substituted phenyl groups.
The uniqueness of 1-PHENYLMETHANESULFONYL-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H28N2O3S |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
1-benzylsulfonyl-N-(2-propan-2-ylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C22H28N2O3S/c1-17(2)20-12-6-7-13-21(20)23-22(25)19-11-8-14-24(15-19)28(26,27)16-18-9-4-3-5-10-18/h3-7,9-10,12-13,17,19H,8,11,14-16H2,1-2H3,(H,23,25) |
Clé InChI |
DJBMYHWTMSFZDH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


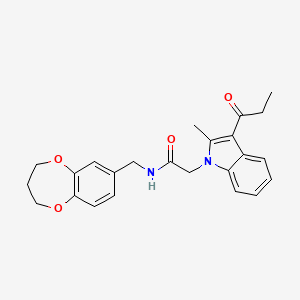
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B14969396.png)
![2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B14969401.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B14969404.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide](/img/structure/B14969412.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylacetamide](/img/structure/B14969436.png)
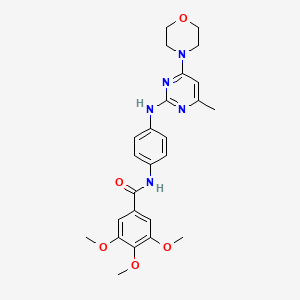
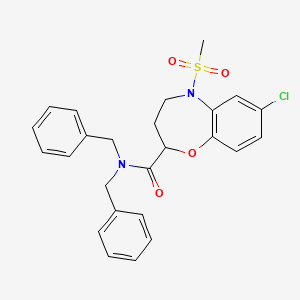
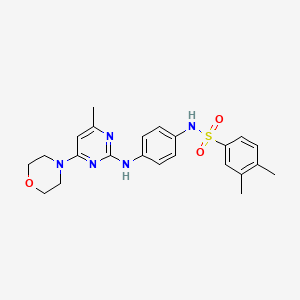
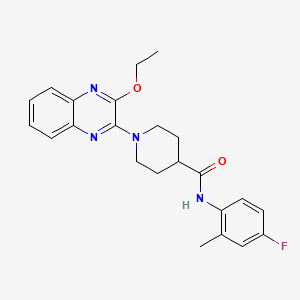

![2-(4-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B14969464.png)
